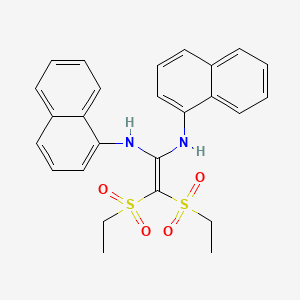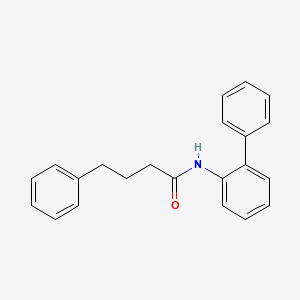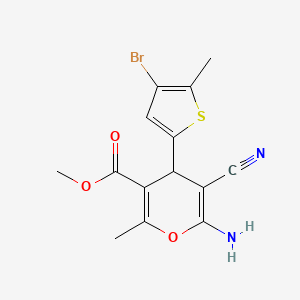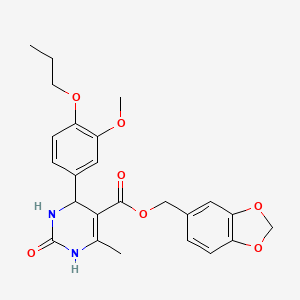
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine, also known as BESN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BESN is a versatile compound that has been used in various scientific studies, including biochemistry, pharmacology, and medicinal chemistry.
Mécanisme D'action
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine exerts its effects by binding to metal ions and forming stable complexes. The complex formation between 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine and metal ions results in a change in the fluorescence properties of 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine. 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to selectively bind to metal ions, making it a useful tool for detecting metal ions in biological samples. 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has several advantages in lab experiments. It is a relatively simple compound to synthesize, making it readily available for use in scientific research. 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has also been shown to have high selectivity for metal ions, making it a useful tool for detecting metal ions in biological samples. However, 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has some limitations in lab experiments. It has limited solubility in aqueous solutions, which can limit its use in some applications.
Orientations Futures
There are several future directions for 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine research. One potential direction is the development of new 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine derivatives with improved properties, such as increased solubility in aqueous solutions. Another potential direction is the use of 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine as a potential anti-cancer agent, which requires further investigation. Additionally, 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine can be used as a chiral selector in chromatography, and further research can be conducted to explore its potential applications in this field.
Conclusion:
In conclusion, 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine is a versatile compound that has gained significant attention in the field of scientific research due to its unique properties. It has been used in various scientific studies, including biochemistry, pharmacology, and medicinal chemistry. 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has several advantages in lab experiments, such as its relative ease of synthesis and high selectivity for metal ions. However, it also has some limitations, such as limited solubility in aqueous solutions. There are several future directions for 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine research, including the development of new derivatives with improved properties and the exploration of its potential applications as a chiral selector in chromatography and as a potential anti-cancer agent.
Méthodes De Synthèse
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine is synthesized by reacting 2-naphthylamine with ethyl sulfonic acid in the presence of a catalyst. The product is then reacted with ethylenediamine to obtain 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine. The synthesis method of 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine is relatively simple and straightforward, making it an attractive compound for scientific research.
Applications De Recherche Scientifique
2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has been widely used in various scientific studies due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions in aqueous solutions. 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has also been used as a chiral selector in chromatography and as a ligand in metal-catalyzed reactions. Additionally, 2,2-bis(ethylsulfonyl)-N~1~,N~1~-di-1-naphthyl-1,1-ethylenediamine has been used as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2,2-bis(ethylsulfonyl)-1-N,1-N'-dinaphthalen-1-ylethene-1,1-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4S2/c1-3-33(29,30)26(34(31,32)4-2)25(27-23-17-9-13-19-11-5-7-15-21(19)23)28-24-18-10-14-20-12-6-8-16-22(20)24/h5-18,27-28H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDLQUXHBDFMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(=C(NC1=CC=CC2=CC=CC=C21)NC3=CC=CC4=CC=CC=C43)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-bis(ethylsulfonyl)-1-N,1-N'-dinaphthalen-1-ylethene-1,1-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4890693.png)
![2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4890694.png)
![2-{5-[4-(allyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4890708.png)

![8-methyl-7-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4890719.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4890725.png)

![5-methoxy-2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B4890731.png)


![methyl 4-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4890760.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-pyridinamine](/img/structure/B4890782.png)
![3-methyl-1-[(4-nitrophenyl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4890790.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B4890791.png)